molecular formula C22H20FN3O4 B4507407 1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide

1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B4507407
M. Wt: 409.4 g/mol
InChI Key: UXHHXQVFFDTKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a fluorobenzyl group, a dioxoisoindoline structure, and a piperidine carboxamide moiety

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structure suggests potential therapeutic applications, possibly as an inhibitor of specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties.

Preparation Methods

The synthesis of 1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the dioxoisoindoline core: This can be achieved through the cyclization of an appropriate precursor.

    Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dioxoisoindoline intermediate.

    Attachment of the piperidine carboxamide moiety: This can be done through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Similar compounds to 1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide include other fluorobenzyl derivatives, dioxoisoindoline compounds, and piperidine carboxamides. What sets this compound apart is the unique combination of these three moieties, which may confer distinct chemical and biological properties.

Some similar compounds include:

  • 1-(2-chloro-4-fluorobenzyl)piperazine
  • Indole derivatives with similar structural features

Properties

IUPAC Name

1-[2-[(4-fluorophenyl)methyl]-1,3-dioxoisoindole-5-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c23-16-4-1-13(2-5-16)12-26-21(29)17-6-3-15(11-18(17)22(26)30)20(28)25-9-7-14(8-10-25)19(24)27/h1-6,11,14H,7-10,12H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHHXQVFFDTKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide
Reactant of Route 6
1-{[2-(4-fluorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.